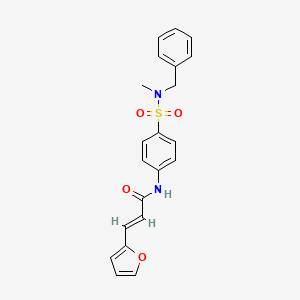![molecular formula C23H23FN6O3 B2915275 3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide CAS No. 1113103-45-9](/img/structure/B2915275.png)
3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring and a pyrimidine ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring fused to a pyrimidine ring, along with ethylphenyl and fluorophenyl groups attached to different positions on the molecule .科学的研究の応用
Antioxidant and Anticancer Activity
- Antioxidant Properties : Some derivatives of 3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide exhibit significant antioxidant properties. For example, certain compounds in this class have been shown to have approximately 1.4 times higher antioxidant activity than ascorbic acid, indicating their potential for therapeutic use in oxidative stress-related conditions (Tumosienė et al., 2020).
- Anticancer Properties : These compounds also display promising anticancer activities. They have been tested against various cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, with certain derivatives showing significant cytotoxic effects against these cell lines. This suggests their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Phosphodiesterase Inhibitory Activity
- cGMP Phosphodiesterase Inhibition : This class of compounds has been found to inhibit cGMP specific (type V) phosphodiesterases, which could have implications for treating conditions such as hypertension. Specific inhibitors from this group have shown enzymatic and cellular activity, as well as antihypertensive activity in vivo (Dumaitre & Dodic, 1996).
Antibacterial Activity
- Activity Against Microbial Strains : Compounds in this category have been synthesized and evaluated for their antibacterial activities. Certain derivatives have demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019).
Enzyme Inhibitory and Antimicrobial Activities
- Inhibition of Topoisomerase II : Some derivatives have shown to inhibit eukaryotic DNA topoisomerase II, which could be relevant in the context of anticancer strategies. These compounds have shown significant inhibitory activity, suggesting their potential use in cancer therapy (Pınar et al., 2004).
- Antimicrobial and Anti-inflammatory Activities : Novel derivatives have been synthesized with notable anti-inflammatory and analgesic properties, adding to their potential therapeutic applications. These derivatives have shown potential in combating inflammation and pain, comparable to standard drugs in some cases (Farag et al., 2012).
将来の方向性
特性
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3/c1-13(2)32-16-10-8-15(9-11-16)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-7-5-4-6-17(18)24/h4-11,13H,12,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONELRFHNFGHDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2915198.png)
![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)
![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)
![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)
![2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide](/img/structure/B2915211.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)